3-(Benzyloxy)-4-methylbenzoic acid
Overview
Description
3-(Benzyloxy)-4-methylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Substituent Effects and Chiral Discrimination in Complexation : Research involving 4-methylbenzoic acid, which is structurally related to 3-(Benzyloxy)-4-methylbenzoic acid, has shown its complexation with β-cyclodextrin and its analogues. The study indicates that carboxylic acids form complexes of higher stability than their conjugate bases and shows chiral discrimination in the complexation process (Brown et al., 1993).
Monocarboxylic Acids of the Benzene Series : Various benzoic acid derivatives, including methylbenzoic acids, have been investigated for their chemical properties and applications. The study discusses the synthesis, chemical behaviors, and applications of these acids in different chemical processes (Sainsbury, 1975).
Effects of Parabens on Adipocyte Differentiation : Parabens, which are a group of alkyl esters of p-hydroxybenzoic acid, have been shown to promote adipogenesis. The structure-related benzoic acid has been mentioned for comparative purposes, providing insights into the biological activities of structurally similar compounds (Hu et al., 2013).
Supramolecular Dendrimers in Liquid-Crystalline Phase : Research involving benzoic acid derivatives has led to the rational design and synthesis of spherical supramolecular dendrimers, which show potential in creating novel liquid-crystalline phases. The study shows the importance of benzoic acid derivatives in advanced material sciences (Balagurusamy et al., 1997).
Syntheses of Polysubstituted Aromatic Carboxylic Acids : The synthesis and characterization of aromatic carboxylic acids related to calichemicin antibiotics, which have important applications in the medical field, are discussed. These syntheses involve steps and processes that are crucial for the production of specific benzoic acid derivatives (Laak & Scharf, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this context would be the organoboron reagents and the palladium catalyst involved in the reaction .
Mode of Action
In the Suzuki–Miyaura coupling, the 3-(Benzyloxy)-4-methylbenzoic acid would interact with its targets through a series of steps . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling process in which it participates can be considered a key pathway . This process involves the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would be largely dependent on the specific conditions of the reaction it’s involved in .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of a palladium catalyst, the specific organoboron reagents used, and the reaction conditions such as temperature and pH . The compound is generally stable under normal conditions .
Properties
IUPAC Name |
4-methyl-3-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDMYEWDLHJGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628822 | |
Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165662-68-0 | |
Record name | 3-(Benzyloxy)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Benzyloxy)-4-methylbenzoic acid in the synthesis of actinomycin analogs?
A1: The provided abstract from Semantic Scholar ["Syntheses of actinomycin and analogs. VII. Oligomerization during the acylation of O-(benzyloxycarbonylsarcosyl-L-N-methylvalyl)-L-threonyl-D-valyl-L-proline with 2-nitro-3-benzyloxy-4-methylbenzoic acid"] [] focuses on the challenges of oligomerization during a specific step in actinomycin synthesis. While the abstract doesn't explicitly state the function of this compound, its presence in the acylation reaction suggests it acts as a building block incorporated into the actinomycin analog structure. Further research is needed to confirm its exact role and the impact of its structure on the biological activity of the resulting actinomycin analog.
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